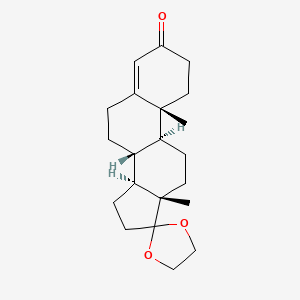

Androstenedione-17-ethyleneketal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Androstenedione-17-ethyleneketal, also known as AED, is a synthetic steroid that has been the subject of scientific research for several years. It is a derivative of androstenedione, a hormone that is produced naturally in the body. AED has been shown to have several biochemical and physiological effects, and its mechanism of action has been studied extensively.

Applications De Recherche Scientifique

Cosmetics Ingredient

This compound is an effective ingredient in cosmetics . It can be used for acne and promote hair growth research .

Inhibition of Reductase Activity

17,17-(Ethylenedioxy)androst-4-en-3-one can inhibit the reductase activity . This property can be useful in the development of drugs that target reductase enzymes.

Inhibition of Receptor Protein and 5α-DHT Bond

This compound can inhibit the bond of a receptor protein and 5α-DHT . This could have implications in the treatment of conditions related to these proteins.

Steroidal Hormone Production

Androstenedione is a steroidal hormone produced in male and female gonads, as well as in the adrenal glands . It is known for its key role in the production of estrogen and testosterone .

Testosterone Level Enhancement

Androstenedione is also sold as an oral supplement, that is being utilized to increase testosterone levels . This can have various applications in the field of sports and health.

Myogenesis Promotion

Androstenedione promotes myogenesis in vitro . This property can be useful in the field of regenerative medicine and muscle repair.

Increase in Fat-Free Mass and Muscle Strength

Administration of Androstenedione has been associated with significant gains in fat-free mass and muscle strength . This can be beneficial for athletes and individuals undergoing physical rehabilitation.

Intermediate in Synthesis

17,17-(Ethylenedioxy)androst-4-en-3b-ol is an intermediate used in the synthesis of (3b,4a,5a)-3,4-Dihydroxyandrostan-17-one . This shows its importance in the field of organic chemistry and drug synthesis.

Mécanisme D'action

Target of Action

The primary target of 17,17-(Ethylenedioxy)androst-4-en-3-one is the reductase enzyme and a receptor protein that binds with 5α-DHT . The reductase enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. The receptor protein is involved in mediating the biological effects of androgens .

Mode of Action

17,17-(Ethylenedioxy)androst-4-en-3-one acts by inhibiting the activity of the reductase enzyme and preventing the binding of the receptor protein with 5α-DHT . By doing so, it interferes with the conversion of testosterone to DHT and the subsequent activation of androgen-responsive pathways .

Biochemical Pathways

The compound affects the androgen-responsive pathways by inhibiting the conversion of testosterone to DHT . This results in a decrease in the activation of these pathways, leading to downstream effects such as reduced hair growth and acne .

Propriétés

IUPAC Name |

(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDWIKRQOPJCDM-DEPCRRQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45OCCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2376510.png)

![(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2376511.png)

![6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2376521.png)

![N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2376524.png)

![N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376525.png)

![3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide](/img/structure/B2376526.png)

![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)